Niclosamide Niclosamide Niclosamide is an orally bioavailable chlorinated salicylanilide, with anthelmintic and potential antineoplastic activity. Upon oral administration, niclosamide specifically induces degradation of the androgen receptor (AR) variant V7 (AR-V7) through the proteasome-mediated pathway. This downregulates the expression of the AR variant, inhibits AR-V7-mediated transcriptional activity, and reduces AR-V7 recruitment to the prostate-specific antigen (PSA) gene promoter. Niclosamide also prevents AR-V7-mediated STAT3 phosphorylation and activation. This inhibits AR/STAT3-mediated signaling and prevents expression of STAT3 target genes. Altogether, this may inhibit growth of AR-V7-overexpressing cancer cells. The AR-V7 variant, which is encoded by contiguous splicing of AR exons 1/2/3/CE3, is upregulated in a variety of cancer cell types, and is associated with both cancer progression and resistance to AR-targeted therapies.
Niclosamide, also known as niclocide or yomesan, belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. They have the general structure RNC(=O)R', where R, R'= benzene. Niclosamide is a drug which is used for the treatment of tapeworm and intestinal fluke infections: taenia saginata (beef tapeworm), taenia solium (pork tapeworm), diphyllobothrium latum (fish tapeworm), fasciolopsis buski (large intestinal fluke). niclosamide is also used as a molluscicide in the control of schistosomiasis. Niclosamide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Niclosamide has been detected in multiple biofluids, such as urine and blood. Within the cell, niclosamide is primarily located in the cytoplasm and membrane (predicted from logP). Niclosamide is a potentially toxic compound.
Niclosamide is a member of benzamides.
Brand Name: Vulcanchem
CAS No.: 50-65-7
VCID: VC0548510
InChI: InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15/h1-6,18H,(H,16,19)
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O
Molecular Formula: C13H8Cl2N2O4
Molecular Weight: 327.12 g/mol

Niclosamide

CAS No.: 50-65-7

Inhibitors

VCID: VC0548510

Molecular Formula: C13H8Cl2N2O4

Molecular Weight: 327.12 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Niclosamide - 50-65-7

CAS No. 50-65-7
Product Name Niclosamide
Molecular Formula C13H8Cl2N2O4
Molecular Weight 327.12 g/mol
IUPAC Name 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
Standard InChI InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15/h1-6,18H,(H,16,19)
Standard InChIKey RJMUSRYZPJIFPJ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O
Appearance Off-white to yellow solid powder.
Colorform PALE, YELLOW CRYSTALS
ALMOST COLORLESS CRYSTALS
A cream-colored or yellowish-white powder
Bright yellow crystalline solid
Melting Point 230 °C
230.0 °C
225-230 °C
Physical Description Solid
Description Niclosamide is an orally bioavailable chlorinated salicylanilide, with anthelmintic and potential antineoplastic activity. Upon oral administration, niclosamide specifically induces degradation of the androgen receptor (AR) variant V7 (AR-V7) through the proteasome-mediated pathway. This downregulates the expression of the AR variant, inhibits AR-V7-mediated transcriptional activity, and reduces AR-V7 recruitment to the prostate-specific antigen (PSA) gene promoter. Niclosamide also prevents AR-V7-mediated STAT3 phosphorylation and activation. This inhibits AR/STAT3-mediated signaling and prevents expression of STAT3 target genes. Altogether, this may inhibit growth of AR-V7-overexpressing cancer cells. The AR-V7 variant, which is encoded by contiguous splicing of AR exons 1/2/3/CE3, is upregulated in a variety of cancer cell types, and is associated with both cancer progression and resistance to AR-targeted therapies.
Niclosamide, also known as niclocide or yomesan, belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. They have the general structure RNC(=O)R', where R, R'= benzene. Niclosamide is a drug which is used for the treatment of tapeworm and intestinal fluke infections: taenia saginata (beef tapeworm), taenia solium (pork tapeworm), diphyllobothrium latum (fish tapeworm), fasciolopsis buski (large intestinal fluke). niclosamide is also used as a molluscicide in the control of schistosomiasis. Niclosamide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Niclosamide has been detected in multiple biofluids, such as urine and blood. Within the cell, niclosamide is primarily located in the cytoplasm and membrane (predicted from logP). Niclosamide is a potentially toxic compound.
Niclosamide is a member of benzamides.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 1420-04-8 (2-aminoethanol (1:1))
Shelf Life TABLETS ARE SENSITIVE TO MOISTURE.
Decomp more rapidly in the presence of ... UV irradiation.
It is stable to heat and is hydrolysed by concentrated acid or alkali.
Solubility 1.6 mg/L (at 20 °C)
SPARINGLY SOL IN CHLOROFORM, ETHER, ETHANOL
SOL IN ACETONE
Sol at 20 °C in 150 parts of alcohol
In water = 5-8 mg/L at 20 °C
In water 1.6 (pH 6.4), 110 (pH 9.1) (both in mg/L, 20 °C)
Soluble in common organic solvents such as ethanol and diethyl ether.
Nearly insoluble in n-hexane, dichloromethane, 2-propanol, toluene
Niclosamide is almost insoluble in water; sparingly soluble in ethanol, chloroform, or ether; and soluble in acetone.
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Bayer 2353
Bayer 73
Bayluscide
Clonitralide
Fenasal
Niclocide
Niclosamide
Niclosamide, 2-Aminoethanol (1:1)
Phenasal
Radewerm
Trédémine
Yomesan
Vapor Pressure 1.49e-11 mmHg
<9.87X10-9 mm Hg at 20 °C
Reference 1: Yo YT, Lin YW, Wang YC, Balch C, Huang RL, Chan MW, Sytwu HK, Chen CK, Chang CC, Nephew KP, Huang T, Yu MH, Lai HC. Growth inhibition of ovarian tumor-initiating cells by niclosamide. Mol Cancer Ther. 2012 Aug;11(8):1703-12. doi: 10.1158/1535-7163.MCT-12-0002. Epub 2012 May 10. PubMed PMID: 22576131.
2: Fonseca BD, Diering GH, Bidinosti MA, Dalal K, Alain T, Balgi AD, Forestieri R, Nodwell M, Rajadurai CV, Gunaratnam C, Tee AR, Duong F, Andersen RJ, Orlowski J, Numata M, Sonenberg N, Roberge M. Structure-activity analysis of niclosamide reveals potential role for cytoplasmic pH in control of mammalian target of rapamycin complex 1 (mTORC1) signaling. J Biol Chem. 2012 May 18;287(21):17530-45. doi: 10.1074/jbc.M112.359638. Epub 2012 Apr 2. PubMed PMID: 22474287; PubMed Central PMCID: PMC3366846.
3: Pan JX, Ding K, Wang CY. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells. Chin J Cancer. 2012 Apr;31(4):178-84. doi: 10.5732/cjc.011.10290. Epub 2012 Jan 9. PubMed PMID: 22237038.
4: Lu W, Lin C, Roberts MJ, Waud WR, Piazza GA, Li Y. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway. PLoS One. 2011;6(12):e29290. doi: 10.1371/journal.pone.0029290. Epub 2011 Dec 16. PubMed PMID: 22195040; PubMed Central PMCID: PMC3241710.
5: Helfman DM. Niclosamide: an established antihelminthic drug as a potential therapy against S100A4-mediated metastatic colon tumors. J Natl Cancer Inst. 2011 Jul 6;103(13):991-2. doi: 10.1093/jnci/djr221. Epub 2011 Jun 17. PubMed PMID: 21685360.
6: Sack U, Walther W, Scudiero D, Selby M, Kobelt D, Lemm M, Fichtner I, Schlag PM, Shoemaker RH, Stein U. Novel effect of antihelminthic Niclosamide on S100A4-mediated metastatic progression in colon cancer. J Natl Cancer Inst. 2011 Jul 6;103(13):1018-36. doi: 10.1093/jnci/djr190. Epub 2011 Jun 17. PubMed PMID: 21685359.
7: Osada T, Chen M, Yang XY, Spasojevic I, Vandeusen JB, Hsu D, Clary BM, Clay TM, Chen W, Morse MA, Lyerly HK. Antihelminth compound niclosamide downregulates Wnt signaling and elicits antitumor responses in tumors with activating APC mutations. Cancer Res. 2011 Jun 15;71(12):4172-82. doi: 10.1158/0008-5472.CAN-10-3978. Epub 2011 Apr 29. PubMed PMID: 21531761; PubMed Central PMCID: PMC3117125.
8: Jin Y, Lu Z, Ding K, Li J, Du X, Chen C, Sun X, Wu Y, Zhou J, Pan J. Antineoplastic mechanisms of niclosamide in acute myelogenous leukemia stem cells: inactivation of the NF-kappaB pathway and generation of reactive oxygen species. Cancer Res. 2010 Mar 15;70(6):2516-27. doi: 10.1158/0008-5472.CAN-09-3950. Epub 2010 Mar 9. PubMed PMID: 20215516.
9: Wang AM, Ku HH, Liang YC, Chen YC, Hwu YM, Yeh TS. The autonomous notch signal pathway is activated by baicalin and baicalein but is suppressed by niclosamide in K562 cells. J Cell Biochem. 2009 Mar 1;106(4):682-92. doi: 10.1002/jcb.22065. PubMed PMID: 19160421.
PubChem Compound 4477
Last Modified Nov 11 2021
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